Bienvenue dans la boutique en ligne BenchChem!

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Medicinal chemistry Scaffold diversification Structure-activity relationship

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781023-09-3, MW 271.19 g/mol, C11H8F3N3O2) is a heterobicyclic building block comprising a pyrazolo[1,5-a]pyrimidine core substituted at the 7-position with cyclopropyl, at the 2-position with trifluoromethyl, and at the 5-position with a carboxylic acid handle. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility in the development of CRF1 receptor antagonists and kinase inhibitors.

Molecular Formula C11H8F3N3O2
Molecular Weight 271.199
CAS No. 1781023-09-3
Cat. No. B2962407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS1781023-09-3
Molecular FormulaC11H8F3N3O2
Molecular Weight271.199
Structural Identifiers
SMILESC1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(10(18)19)3-7(5-1-2-5)17(9)16-8/h3-5H,1-2H2,(H,18,19)
InChIKeyDGJFUPSJJBZGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781023-09-3): Procurement-Ready Scaffold Defined


7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781023-09-3, MW 271.19 g/mol, C11H8F3N3O2) is a heterobicyclic building block comprising a pyrazolo[1,5-a]pyrimidine core substituted at the 7-position with cyclopropyl, at the 2-position with trifluoromethyl, and at the 5-position with a carboxylic acid handle [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility in the development of CRF1 receptor antagonists [2] and kinase inhibitors [3]. The specific substitution pattern creates a differentiated physicochemical profile compared to its regioisomer, 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781363-93-6), and its 7-methyl analog (CAS 1782824-90-1), which directly impacts synthetic derivatization strategies and biological target compatibility [1].

Why Generic Substitution of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid Fails: Regioisomeric and Physicochemical Differentiation


Substituting this compound with a generic pyrazolo[1,5-a]pyrimidine intermediate overlooks critical regioisomeric and substituent-dependent differences. The 7-cyclopropyl/2-trifluoromethyl arrangement is not interchangeable with its 2-cyclopropyl/7-trifluoromethyl regioisomer (CAS 1781363-93-6) because the position of the electron-withdrawing CF3 group relative to the carboxylic acid handle dictates distinct reactivity in amide coupling and cross-coupling chemistry [1]. Furthermore, the computed XLogP3 of 1.7 for the target compound contrasts with the 7-methyl analog (CAS 1782824-90-1; XLogP3 = 1.5), reflecting a measurable lipophilicity differential that influences downstream ADME properties when the scaffold is elaborated [2]. The cyclopropyl group at C7 introduces conformational constraint absent in the 7-methyl analog, which can translate into altered target binding entropy. The quantitative evidence below substantiates why each comparator fails as a direct replacement.

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Comparator-Anchored Quantitative Evidence for Scientific Selection


Regioisomeric Identity Determines Synthetic Utility vs. the 2-Cyclopropyl-7-(trifluoromethyl) Regioisomer

The target compound (7-cyclopropyl, 2-CF3) and its regioisomer (2-cyclopropyl, 7-CF3, CAS 1781363-93-6) share identical molecular formula (C11H8F3N3O2), MW (271.19 g/mol), XLogP3 (1.7), and TPSA (67.5 Ų), but differ critically in the spatial orientation of substituents relative to the C5 carboxylic acid handle [1][2]. In the target compound, the electron-withdrawing CF3 group is positioned on the pyrazole ring (C2), distal to the carboxylic acid at C5 on the pyrimidine ring, whereas in the regioisomer, CF3 resides at C7 adjacent to the carboxylic acid. This difference directly impacts the reactivity of the C5 carboxyl group in amidation and esterification reactions, as well as the electronic environment of the pyrimidine ring for nucleophilic aromatic substitution chemistry.

Medicinal chemistry Scaffold diversification Structure-activity relationship

Lipophilicity Differential (ΔXLogP3 = +0.2) Over the 7-Methyl Analog

The target compound exhibits a computed XLogP3 of 1.7, compared to 1.5 for the 7-methyl-2-(trifluoromethyl) analog (CAS 1782824-90-1) [1][2]. This ΔXLogP3 of +0.2 reflects the replacement of the C7 methyl group (MW increment +15 Da) with a cyclopropyl ring (MW increment +41 Da, with additional conformational constraint). The higher lipophilicity and increased steric bulk of the cyclopropyl group can enhance passive membrane permeability in cell-based assays when elaborated into final compounds, while the constrained geometry reduces the entropic penalty upon target binding relative to the freely rotating methyl substituent.

Drug design Lipophilicity optimization ADME prediction

Molecular Complexity Advantage Over the Unsubstituted Core Scaffold

Compared to the unsubstituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid core (CAS 1086375-50-9, MW 163.13 g/mol), the target compound incorporates both a trifluoromethyl group (a recognized metabolic stability enhancer ) and a cyclopropyl ring (a conformational constraint motif) on a pre-functionalized scaffold. The molecular complexity score is 386 for the target compound versus approximately 180 for the unsubstituted core [1]. The pre-installed CF3 and cyclopropyl groups eliminate two synthetic steps from the downstream elaboration sequence, reducing synthetic burden and improving overall yield in multi-step medicinal chemistry campaigns.

Fragment-based drug discovery Scaffold hopping Lead optimization

Procurement Differentiation: Price and Purity Tier Positioning

The target compound is available at 97% purity from multiple vendors including Leyan (catalog 2098430) and MolCore (NLT 98%), with pricing at approximately $928/50 mg from Biosynth (lead time 3-4 weeks) and $866/0.5 g from Enamine [1]. In comparison, the regioisomer (CAS 1781363-93-6) is offered at 98% purity by Leyan (catalog 2207840), and the 7-methyl analog (CAS 1782824-90-1) is priced at approximately €585/50 mg from CymitQuimica . The target compound's multi-vendor availability across at least 6 suppliers (Enamine, Chemenu, A2B Chem, 1PlusChem, Biosynth, Leyan) provides procurement redundancy not observed for the regioisomer, which has a narrower supplier base.

Chemical procurement Research supply chain Building block sourcing

Scaffold Privilege and Class-Level Biological Validation for Pyrazolo[1,5-a]pyrimidine Series

The pyrazolo[1,5-a]pyrimidine scaffold has been validated in multiple therapeutic programs. In the CRF1 antagonist space, compound (S)-8d (NBI-77860/GSK561679) demonstrated a pKi of 8.2 (Ki ≈ 6.3 nM) at human CRF1 receptor and a functional pIC50 of 7.0 in the ACTH production assay [1]. In the kinase inhibitor space, pyrazolo[1,5-a]pyrimidine derivatives 6t and 6s achieved CDK2 IC50 values of 0.09 µM and 0.23 µM, respectively, comparable to the reference inhibitor ribociclib (CDK2 IC50 = 0.07 µM) [2]. These data establish that the parent scaffold—when appropriately elaborated—can achieve low nanomolar potency across diverse target classes. The target compound, bearing the C5 carboxylic acid as a synthetic handle for amide/ester diversification and the CF3/cyclopropyl substituents pre-installed, serves as a direct entry point into these validated chemical space.

CRF1 antagonism Kinase inhibition Scaffold validation

Optimal Application Scenarios for 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid in Drug Discovery and Chemical Biology


CRF1 Receptor Antagonist Lead Optimization Using Pre-Functionalized Scaffold

Medicinal chemistry teams pursuing CRF1 receptor antagonists can employ this compound as a late-stage diversification intermediate. The C5 carboxylic acid provides a direct handle for amide coupling with diverse amine libraries, while the pre-installed 7-cyclopropyl and 2-trifluoromethyl substituents replicate key structural features found in high-affinity antagonists such as NBI-77860/GSK561679 (pKi 8.2, functional pIC50 7.0) [1]. Elaboration at C5 enables systematic SAR exploration without the need for de novo core synthesis, accelerating the design-make-test cycle.

Dual CDK2/TRKA Kinase Inhibitor Fragment Elaboration

This building block is directly relevant for programs targeting CDK2 and TRKA kinases, where pyrazolo[1,5-a]pyrimidine derivatives have achieved IC50 values of 0.09-0.45 µM [2]. The carboxylic acid functionality enables conversion to amides, esters, or heterocyclic bioisosteres, while the cyclopropyl group at C7 provides conformational restriction that can enhance selectivity over related kinases. The CF3 group at C2 contributes to metabolic stability and may engage in favorable interactions with hydrophobic kinase pockets.

Fragment-Based Screening Library Construction with Privileged Scaffold

The compound's computed physicochemical profile (XLogP3 = 1.7, TPSA = 67.5 Ų, MW = 271.19 g/mol) [3] places it within favorable fragment-like space while offering a pre-functionalized synthetic vector at C5. This makes it suitable for inclusion in fragment screening libraries, where it can serve as a starting point for fragment growing or linking strategies. The multi-vendor availability with documented purity tiers (95% to NLT 98%) [4] ensures reproducible sourcing for high-throughput screening campaigns.

Comparative Scaffold-Hopping Studies with Regioisomeric Control

The well-defined regioisomeric relationship between this compound (7-cyclopropyl, 2-CF3) and its counterpart (2-cyclopropyl, 7-CF3, CAS 1781363-93-6) [3][5] enables systematic scaffold-hopping studies. By elaborating both regioisomers in parallel at the C5 position, researchers can deconvolute the contribution of CF3 placement to target potency, selectivity, and ADME properties, generating high-quality SAR that distinguishes electronic from steric effects.

Quote Request

Request a Quote for 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.